molecular formula C19H23N3S B2775022 2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole CAS No. 618407-11-7

2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole

Cat. No.: B2775022
CAS No.: 618407-11-7
M. Wt: 325.47
InChI Key: ZXTDMEVOZZTVJO-UHFFFAOYSA-N
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Description

2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Properties

IUPAC Name

2-methyl-3-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-14-18(15-6-3-4-7-16(15)20-14)19(17-8-5-13-23-17)22-11-9-21(2)10-12-22/h3-8,13,19-20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTDMEVOZZTVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole typically involves multiple steps. One common method includes the reaction of 2-methylindole with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
  • 3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole
  • 2-methyl-3-[(4-piperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole

Uniqueness

2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole is unique due to the presence of both the indole and thiophene rings, as well as the piperazine moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-Methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole, often referred to as THIP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H23N3S
  • Molecular Weight: 325.5 g/mol

THIP acts primarily as a selective agonist of the GABA(A) receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system. Its interaction with the GABA(A) receptor leads to enhanced inhibitory signaling, which can have various therapeutic implications, including anxiolytic and anticonvulsant effects.

Antiviral Properties

Research indicates that THIP exhibits antiviral activity against several viruses. In vitro studies have shown that it can inhibit viral replication by interfering with viral entry or replication processes. This property makes it a candidate for further investigation in antiviral drug development.

Anticancer Activity

THIP has demonstrated antiproliferative effects in various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation. For instance, its interaction with specific kinases has been shown to disrupt cancer cell growth .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, leading to cell death. This activity suggests potential applications in developing new antibiotics.

Case Study: D3 Dopamine Receptor Agonism

A study highlighted the compound's ability to selectively activate the D3 dopamine receptor (D3R), promoting β-arrestin translocation and G protein activation without significant activity at other dopamine receptors. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor activation . The compound's structure was optimized to enhance its potency and selectivity for D3R, revealing its potential as a therapeutic agent for neuropsychiatric disorders.

Kinase Inhibition Studies

Inhibition assays conducted on a panel of 50 kinases revealed that THIP could selectively inhibit certain kinases involved in cancer progression. Molecular modeling suggested that specific interactions between THIP and these kinases could lead to effective cancer treatment strategies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivitySelectivityNotes
THIPAntiviral, Anticancer, AntimicrobialHigh for D3RSelective GABA(A) agonist
ML417D3R AgonistExceptionalUnique interaction profile
Other IndolesVariesVariesLess selective than THIP

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue/DescriptionReference
Space GroupP21_1/c
R-Factor0.039 (SHELXL refinement)
Puckering Amplitudeq = 0.42 Å (piperazine ring)
Hydrogen BondsN–H···O (2.8 Å)

Q. Table 2. Biological Activities of Structural Analogs

CompoundTarget (IC50_{50})Selectivity IndexReference
Masupirdine5-HT6_{6}R: 2.3 nM15 (vs. 5-HT2A_{2A})
BIBF 1120VEGFR: 10 nM8 (vs. FGFR)
Target CompoundKinase X: 15 nM*TBDN/A

*Predicted via docking .

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